

Carteolol-d9 Hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Carteolol-d9 Hydrochloride

Cat. No.: B564251

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In-Depth Technical Guide to Carteolol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carteolol-d9 Hydrochloride**, a deuterated analog of the non-selective beta-adrenergic antagonist, Carteolol. This document details its chemical properties, mechanism of action, relevant signaling pathways, and a general experimental workflow for its evaluation.

Core Compound Information

Carteolol-d9 Hydrochloride is the deuterated form of Carteolol hydrochloride. The strategic replacement of nine hydrogen atoms with deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical methods.

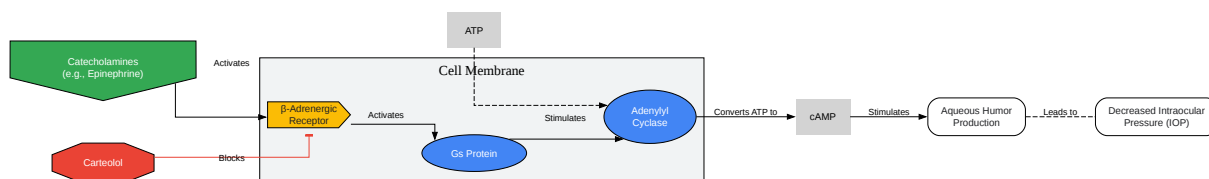
Property	Value	Citation(s)
CAS Number	1346602-13-8	[1][2]
Molecular Weight	337.89 g/mol	[1][2][3]
Molecular Formula	C ₁₆ H ₁₆ D ₉ ClN ₂ O ₃	[1][2]
Synonyms	5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride	[1]

Mechanism of Action and Signaling Pathway

Carteolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β_1) and beta-2 (β_2) adrenergic receptors.[4][5] Its primary therapeutic application in ophthalmology, for the treatment of glaucoma and ocular hypertension, stems from its ability to reduce intraocular pressure (IOP).[3][6] The core mechanism involves the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.[1]

The beta-adrenergic signaling pathway plays a crucial role in this process. In its natural state, the binding of catecholamines (like epinephrine and norepinephrine) to β_2 -adrenergic receptors on the ciliary epithelium activates a G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP is believed to be involved in the secretion of aqueous humor.

Carteolol, by acting as an antagonist, competitively binds to these beta-adrenergic receptors, thereby preventing the binding of endogenous catecholamines. This action inhibits the downstream signaling cascade, leading to reduced cAMP production and consequently, a decrease in aqueous humor secretion. This ultimately lowers the intraocular pressure.



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Figure 1: Carteolol's inhibitory action on the beta-adrenergic signaling pathway.

Experimental Protocols and Workflow

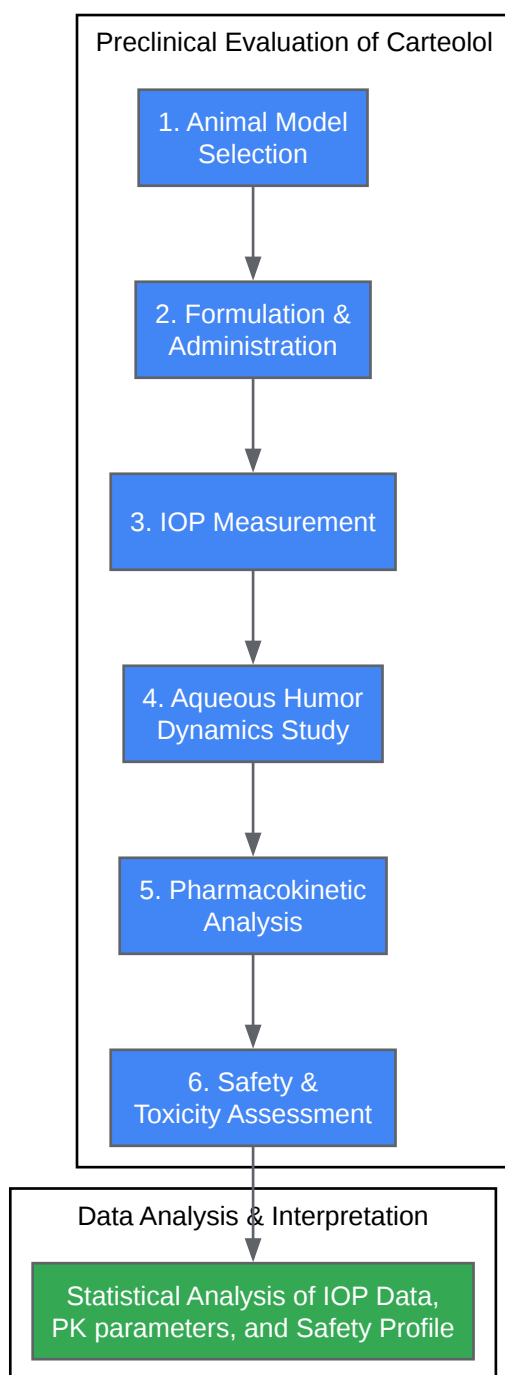
While specific, detailed experimental protocols are proprietary and vary between research groups, a general workflow for evaluating the efficacy and mechanism of action of Carteolol can be outlined. Such studies are crucial for drug development and regulatory approval.

General Experimental Workflow for Preclinical Evaluation

A typical preclinical study to assess the IOP-lowering effects of a Carteolol formulation might involve the following steps:

- **Animal Model Selection:** Utilization of appropriate animal models that mimic human glaucoma or ocular hypertension.
- **Formulation and Administration:** Preparation of the **Carteolol-d9 Hydrochloride** formulation and topical administration to the animal's eye.
- **Intraocular Pressure Measurement:** Regular measurement of IOP at various time points post-administration using a tonometer.

- Aqueous Humor Dynamics: In more detailed studies, the rate of aqueous humor formation can be measured directly to confirm the mechanism of action.
- Pharmacokinetic Analysis: Use of **Carteolol-d9 Hydrochloride** as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the active drug in ocular tissues and plasma over time.
- Safety and Toxicity Assessment: Evaluation of any local (ocular) or systemic side effects.



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Figure 2: A generalized experimental workflow for preclinical studies of Carteolol.

In summary, **Carteolol-d9 Hydrochloride** is an essential tool for researchers in the field of ophthalmology and drug development. Its well-defined chemical properties and the established mechanism of action of its non-deuterated counterpart, Carteolol, provide a solid foundation for

its use in scientific inquiry. The understanding of its interaction with the beta-adrenergic signaling pathway is key to appreciating its therapeutic effects in managing glaucoma.

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